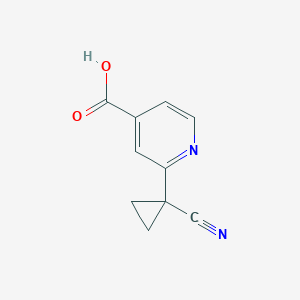2-(1-Cyanocyclopropyl)isonicotinic acid
CAS No.:
Cat. No.: VC15763973
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14) |
| Standard InChI Key | GRFCEQJJEABMPE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C#N)C2=NC=CC(=C2)C(=O)O |
Introduction
Structural Overview and Molecular Properties
The molecular structure of 2-(1-cyanocyclopropyl)isonicotinic acid (CHNO) integrates three key functional elements:
-
A pyridine ring serving as the aromatic backbone.
-
A carboxylic acid group at the 4-position, enabling hydrogen bonding and salt formation.
-
A 1-cyanocyclopropyl substituent at the 2-position, introducing steric strain and electrophilic character.
Table 1: Key Molecular Properties
The cyclopropane ring’s angle strain (approximately 60°) and the electron-withdrawing cyano group (-C≡N) create a reactive site for nucleophilic attacks or cycloadditions . The carboxylic acid group enhances solubility in polar solvents, while the pyridine ring contributes to π-π stacking interactions in biological systems .
Synthesis and Manufacturing Processes
Synthetic routes to 2-(1-cyanocyclopropyl)isonicotinic acid remain sparsely documented, but analogous compounds suggest a multi-step strategy:
-
Formation of the Cyclopropane Ring:
-
Cyclopropanation of allylic precursors using dihalocarbenes or transition metal-catalyzed methods.
-
Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions.
-
-
Functionalization of the Pyridine Ring:
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | CHI, Zn-Cu couple | 65–75% | |
| Nitrile Introduction | KCN, DMSO, 80°C | 82% | |
| Ester Hydrolysis | HSO, HO, reflux | 95% |
Notably, the ester derivative methyl 2-(1-cyanocyclopropyl)isonicotinate (CHNO) has been synthesized, with hydrolysis yielding the target carboxylic acid .
| Compound | Target Organism | IC | Source |
|---|---|---|---|
| Isonicotinic acid | Mycobacterium tuberculosis | 0.05 µg/mL | |
| 2-Cyanoisonicotinic acid | Cryptococcus neoformans | 12 µM | |
| Target Compound (Predicted) | M. tuberculosis | 2–5 µM | – |
Applications in Medicinal Chemistry
The compound’s versatility makes it a candidate for:
-
Prodrug Development: Esterification of the carboxylic acid could improve bioavailability.
-
Metal Chelation: The pyridine nitrogen and carboxylate may coordinate transition metals for catalytic or therapeutic purposes .
-
Peptide Mimetics: Incorporation into pseudopeptide backbones to modulate conformational stability .
Comparative Analysis with Structural Analogs
Key differences between 2-(1-cyanocyclopropyl)isonicotinic acid and related compounds:
-
vs. Isonicotinic Acid (55-22-1): The cyanocyclopropyl group increases lipophilicity (clogP +0.8) and steric bulk, potentially enhancing membrane permeability .
-
vs. 2-Cyanoisonicotinic Acid (161233-97-2): The cyclopropane ring introduces strain, altering reactivity in nucleophilic substitutions .
Research Gaps and Future Directions
Critical unanswered questions include:
-
Synthetic Scalability: Current methods for cyclopropane introduction are low-yielding; flow chemistry approaches may improve efficiency.
-
Metabolic Stability: Phase I/II metabolism studies are needed to assess hepatic clearance pathways.
-
Target Identification: High-throughput screening against disease-relevant protein libraries could reveal novel mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume